4-(Tert-butoxy)benzene-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI Key |
YLCJRBOWAKPRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 4 Tert Butoxy Benzene 1 Sulfonyl Chloride
Exploration of Established Synthetic Routes for Arylsulfonyl Chlorides in General
The formation of the sulfonyl chloride functional group on an aromatic ring is a cornerstone of organic synthesis. Methodologies have evolved from classical, harsh reactions to more refined and varied approaches.
Direct chlorosulfonation is a widely utilized method for the synthesis of arylsulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with chlorosulfonic acid (ClSO₃H). rsc.orgmdpi.com The reaction is often carried out with an excess of the acid, which also serves as the solvent. orgsyn.org
The general mechanism involves the attack of the aromatic ring by the electrophilic sulfur trioxide moiety of chlorosulfonic acid, followed by the expulsion of a proton to restore aromaticity. A critical aspect of this method is controlling the reaction temperature to prevent side reactions. For instance, in the synthesis of benzenesulfonyl chloride from benzene (B151609), the temperature is maintained between 20-25°C. orgsyn.org A significant byproduct of this reaction is the formation of diphenyl sulfone, the amount of which increases if an insufficient excess of chlorosulfonic acid is used or if the benzene is added to the acid in the reverse order. orgsyn.org
Key Reaction Parameters for Direct Chlorosulfonation:
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Chlorosulfonic acid (ClSO₃H) | Acts as both reactant and solvent. |
| Stoichiometry | Excess ClSO₃H (typically >4 equivalents) | Minimizes diaryl sulfone byproduct formation. orgsyn.org |
| Temperature | Typically low to moderate (e.g., -25°C to 25°C) | Controls reaction rate and prevents degradation and side reactions. mdpi.comorgsyn.org |
| Work-up | Quenching on crushed ice | Decomposes excess chlorosulfonic acid and precipitates the sulfonyl chloride. orgsyn.org |
While effective, this method employs highly corrosive and hazardous reagents that react violently with water, posing significant safety and environmental challenges. rsc.org Industrial-scale production often requires specialized equipment and careful handling to manage the exothermic nature of the reaction and the evolution of hydrogen chloride gas. mdpi.comorgsyn.org
Research has led to the development of several alternative routes to arylsulfonyl chlorides, avoiding the direct use of chlorosulfonic acid on the parent arene. These methods offer greater functional group tolerance and sometimes milder conditions.
From Sulfonic Acids and their Salts: Pre-formed sulfonic acids or their sodium salts can be converted to the corresponding sulfonyl chlorides using various chlorinating agents. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). researchgate.netgoogle.com For example, 4-tert-butylbenzenesulfonic acid can be reacted with thionyl chloride to produce 4-tert-butylbenzenesulfonyl chloride. google.com Newer methods also employ reagents like cyanuric chloride. researchgate.net
From Diazonium Salts (Sandmeyer-type Reaction): A versatile method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper salt catalyst, typically copper(I) chloride or copper(II) chloride. acs.org This approach, a modification of the Sandmeyer reaction, is particularly useful for substrates that are incompatible with strong acids. acs.org An aqueous process has been developed where thionyl chloride can serve as the source of sulfur dioxide, offering safety and environmental benefits over reactions run in solvents like acetic acid. acs.org
From Thiols and Disulfides: Aryl thiols or disulfides can be converted to sulfonyl chlorides through oxidative chlorination. A variety of reagent systems can accomplish this transformation, including N-chlorosuccinimide (NCS) combined with a chloride source, or sodium hypochlorite (bleach) under acidic conditions. rsc.orgresearchgate.net
From S-Alkylisothiourea Salts: A convenient and environmentally friendlier approach uses odorless S-alkylisothiourea salts, which are prepared from alkyl halides and thiourea. These salts undergo oxidative chlorosulfonation with reagents like N-chlorosuccinimide (NCS) to yield sulfonyl chlorides under mild conditions. organic-chemistry.org
Comparison of Synthetic Routes to Arylsulfonyl Chlorides:
| Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Arene | ClSO₃H | Direct, often high-yielding. | Harsh, corrosive, hazardous reagent, limited functional group tolerance. rsc.org |
| Sulfonic Acid/Salt | SOCl₂, PCl₅ | Utilizes stable precursors. | Requires pre-synthesis of sulfonic acid, noxious reagents. researchgate.net |
| Arylamine (via Diazonium Salt) | NaNO₂/HCl, SO₂, CuCl | Good for complex molecules, milder conditions. acs.org | Diazonium salts can be unstable. |
| Thiol/Disulfide | NCS, NaOCl/HCl | Utilizes readily available precursors. | Thiols are often malodorous. |
Optimization and Novel Strategies for the Synthesis of 4-(Tert-butoxy)benzene-1-sulfonyl chloride
The synthesis of the target compound, this compound, requires specific strategies to ensure correct isomer formation and high purity.
The key challenge in synthesizing this compound is achieving regioselectivity. The tert-butoxy (B1229062) group is a bulky, ortho-, para-directing activating group in electrophilic aromatic substitution. Due to significant steric hindrance from the tert-butyl group, electrophilic attack is strongly favored at the para position. cas.cnnih.gov
In the direct chlorosulfonation of tert-butoxybenzene, the incoming chlorosulfonyl group (–SO₂Cl) is directed almost exclusively to the position para to the tert-butoxy group. The steric bulk of the tert-butoxy substituent effectively blocks the ortho positions, leading to the formation of the desired 4-substituted isomer with high selectivity. While direct chlorosulfonation of the parent tert-butoxybenzene is the most straightforward approach, the reaction must be carefully controlled due to the acid-sensitivity of the tert-butyl ether linkage, which can be cleaved under harsh acidic conditions.
Achieving high yield and purity in the synthesis of sulfonyl chlorides is critical. For the analogous compound, 4-tert-butylbenzenesulfonyl chloride, a detailed procedure for enhancing purity has been reported. After the initial reaction to form the crude sulfonyl chloride, purification is achieved by crystallization from an alkane solvent such as heptane. google.com This process effectively removes impurities, including the diaryl sulfone byproduct, raising the product purity to over 99.8% by HPLC analysis. google.com
A typical laboratory synthesis of a sulfonyl chloride involves a carefully controlled workup procedure. For example, after the reaction is complete, the mixture is poured into ice water. The product, being insoluble in water, often precipitates as a solid or an oil. orgsyn.org It is then extracted with an organic solvent, washed to remove residual acid, dried, and concentrated. rsc.org Further purification can be achieved by recrystallization or distillation under reduced pressure. orgsyn.org Maintaining low temperatures during the workup and storage is crucial, as sulfonyl chlorides are susceptible to hydrolysis. orgsyn.orgrsc.org In one reported synthesis, the product was stored under argon at -20 °C to prevent decomposition. rsc.org
Green Chemistry Principles and Sustainable Synthesis Research Applied to Sulfonyl Chlorides
Traditional methods for synthesizing sulfonyl chlorides often involve hazardous reagents, harsh conditions, and significant waste generation, prompting research into more sustainable alternatives. mdpi.com
Green chemistry approaches focus on several key areas:
Alternative Reagents: Replacing highly corrosive reagents like chlorosulfonic acid, PCl₅, and SOCl₂ is a primary goal. rsc.org One successful strategy is the metal-free, aerobic oxidative chlorination of thiols using ammonium nitrate as a catalyst and an aqueous solution of HCl as the chloride source, with oxygen as the terminal oxidant. rsc.org Another approach uses N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which is environmentally benign. A key advantage of this method is that the byproduct, succinimide (B58015), can be recycled back into NCS using sodium hypochlorite. organic-chemistry.org
Aqueous Process Chemistry: Moving reactions from organic solvents to water can offer significant safety and environmental benefits. The preparation of arylsulfonyl chlorides from diazonium salts has been successfully adapted to aqueous acidic conditions. acs.org The low solubility of the sulfonyl chloride product in water causes it to precipitate directly from the reaction mixture, simplifying isolation and leading to high purity products in good yields. acs.org
Continuous Flow Synthesis: Flow chemistry offers improved safety and efficiency for hazardous reactions like chlorosulfonation. By using continuous stirred-tank reactors (CSTRs), the reaction volume is minimized, heat transfer is precisely controlled, and the process can be automated. mdpi.com This approach leads to significant improvements in process consistency, reliability, and space-time yield, making it a safer and more scalable method for producing aryl sulfonyl chlorides. mdpi.com
Development of Environmentally Benign Solvents and Catalytic Systems for Synthesis
The traditional synthesis of aryl sulfonyl chlorides, including compounds structurally similar to this compound, often involves the use of hazardous reagents and solvents. A common route involves the reaction of a sulfonic acid with a chlorinating agent, such as thionyl chloride, often in chlorinated solvents like dichloromethane. While effective, these methods pose significant environmental and safety concerns.
In response, the development of greener alternatives is a key area of research. The focus is on replacing hazardous solvents with more benign options and developing catalytic systems that improve reaction efficiency and reduce waste.
Environmentally Benign Solvents:
The choice of solvent is crucial in green chemistry as it often constitutes the largest mass component of a reaction mixture. Ideal green solvents are non-toxic, non-flammable, derived from renewable resources, and readily biodegradable. For the synthesis of sulfonyl chlorides, several classes of greener solvents are being explored as alternatives to traditional chlorinated hydrocarbons.
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are characterized by their negligible vapor pressure, which reduces air pollution. They can act as both solvent and catalyst in chlorosulfonation reactions.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a promising green solvent due to its non-toxic, non-flammable nature and the ease of its removal from the reaction mixture.
Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and are considered more environmentally friendly than their petrochemical-based counterparts.
The following table compares traditional solvents with potential green alternatives for sulfonyl chloride synthesis:
| Solvent | Type | Key Advantages | Key Disadvantages |
| Dichloromethane | Chlorinated Hydrocarbon | Effective for many reactions | Carcinogenic, volatile, environmentally persistent |
| Thionyl Chloride | Reagent/Solvent | Readily available, effective chlorinating agent | Highly toxic and corrosive, produces gaseous HCl and SO2 |
| Heptane | Alkane | Used for purification, lower toxicity than aromatic hydrocarbons | Flammable, derived from fossil fuels |
| Ionic Liquids | Green Solvent | Low volatility, tunable properties, potential for recycling | High cost, potential toxicity and biodegradability issues |
| Deep Eutectic Solvents | Green Solvent | Low cost, biodegradable, easy to prepare | Higher viscosity, potential for limited solute compatibility |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Solvent | Renewable source, higher boiling point than THF | Can form peroxides, more expensive than traditional ethers |
Catalytic Systems:
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. In the context of sulfonyl chloride synthesis, research is ongoing to develop catalysts that can facilitate the chlorosulfonation of aromatic compounds directly, avoiding the need for pre-formed sulfonic acids and harsh chlorinating agents.
While specific catalytic systems for the direct synthesis of this compound are not yet widely reported, related research on other aryl sulfonyl chlorides points towards the potential of transition metal catalysts and solid acid catalysts to enable more sustainable synthetic routes.
Evaluation of Atom Economy and Waste Minimization in Synthetic Methodologies
A key metric for evaluating the sustainability of a chemical process is its atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
Atom Economy of a Traditional Synthetic Route:
A plausible traditional synthesis of this compound would involve two main steps:
Sulfonation: Reaction of tert-butoxybenzene with a sulfonating agent like chlorosulfonic acid.
Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride. Often, the chlorosulfonation can occur in a single step.
Let's consider a reaction pathway for a structurally similar compound, 4-tert-butylbenzenesulfonyl chloride, which is well-documented. The synthesis starts with 4-tert-butylbenzenesulfonic acid and reacts it with thionyl chloride.
Reaction: (CH₃)₃CC₆H₄SO₃H + SOCl₂ → (CH₃)₃CC₆H₄SO₂Cl + SO₂ + HCl
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-tert-butylbenzenesulfonic acid | C₁₀H₁₄O₃S | 214.28 |
| Thionyl chloride | SOCl₂ | 118.97 |
| 4-tert-butylbenzenesulfonyl chloride | C₁₀H₁₃ClO₂S | 232.73 |
| Sulfur dioxide | SO₂ | 64.07 |
| Hydrogen chloride | HCl | 36.46 |
Calculation:
Atom Economy = (232.73 / (214.28 + 118.97)) x 100 = (232.73 / 333.25) x 100 ≈ 69.8%
This calculation demonstrates that even with a 100% chemical yield, over 30% of the reactant mass is converted into byproducts (sulfur dioxide and hydrogen chloride), which are considered waste.
Waste Minimization Strategies:
Improving the atom economy and minimizing waste are critical for developing a truly green synthesis. Several strategies can be employed:
Byproduct Valorization: Investigating potential uses for byproducts can turn waste streams into valuable products. For example, sulfur dioxide can be captured and used in other chemical processes.
Catalytic Routes: As mentioned earlier, developing catalytic methods that avoid the use of stoichiometric reagents like thionyl chloride would significantly improve atom economy and reduce the generation of hazardous byproducts.
By focusing on these principles, the chemical industry can move towards more sustainable and economically viable methods for the production of this compound and other essential chemical compounds.
Mechanistic Investigations of Reactions Involving 4 Tert Butoxy Benzene 1 Sulfonyl Chloride
Comprehensive Analysis of Nucleophilic Substitution Reactions at the Sulfonyl Center
The reactivity of 4-(tert-butoxy)benzene-1-sulfonyl chloride is fundamentally governed by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. This process is central to the formation of a wide array of sulfonated derivatives. The mechanism of this substitution is a subject of detailed study, with evidence pointing towards a bimolecular nucleophilic substitution (S_N2) pathway as the predominant route. mdpi.comnih.gov
In a typical S_N2 reaction at the sulfonyl center, an incoming nucleophile attacks the sulfur atom, leading to a transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the sulfur. This concerted process results in the inversion of configuration at the sulfur center, although this is often not stereochemically relevant for achiral substrates. The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. nih.gov
Kinetic and Thermodynamic Studies of Sulfonylation Reaction Pathways
Kinetic studies of arenesulfonyl chlorides, a class to which this compound belongs, have provided significant insights into their reaction mechanisms. The rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.
The application of the extended Grunwald-Winstein equation to the solvolysis of arenesulfonyl chlorides has been a valuable tool in elucidating the reaction mechanism. mdpi.com This equation relates the rate of solvolysis to the nucleophilicity and ionizing power of the solvent. For many arenesulfonyl chlorides, the data indicate a significant sensitivity to solvent nucleophilicity, which is characteristic of an S_N2 mechanism. mdpi.com
The thermodynamic profile of these reactions is characterized by the formation of a more stable sulfonamide or sulfonate ester bond at the expense of the sulfonyl chloride bond. The reaction is typically exothermic, driving the equilibrium towards the products.
Influence of Steric and Electronic Effects of the tert-Butoxy (B1229062) Group on Sulfonyl Reactivity
The tert-butoxy group at the para-position of the benzene (B151609) ring exerts both steric and electronic effects that modulate the reactivity of the sulfonyl chloride group.
Electronic Effects: The tert-butoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This electron-donating effect increases the electron density on the benzene ring and, to a lesser extent, on the sulfur atom of the sulfonyl chloride. An increase in electron density at the sulfur center would be expected to slightly decrease its electrophilicity, thereby slowing down the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. However, the effect is often subtle in arenesulfonyl chlorides. In contrast, electron-withdrawing groups on the aromatic ring are known to increase the rate of nucleophilic substitution by making the sulfur atom more electrophilic. nih.gov
Steric Effects: The tert-butoxy group is sterically bulky. fiveable.me However, due to its position para to the sulfonyl chloride group, it does not exert a direct steric hindrance on the approaching nucleophile at the sulfonyl center. The primary steric influence in nucleophilic substitution at the sulfonyl center comes from substituents in the ortho positions. nih.gov Therefore, the steric effect of the para-tert-butoxy group on the reaction rate is generally considered to be minimal.
The table below summarizes the expected influence of the tert-butoxy group on the reactivity of the sulfonyl chloride.
| Effect of tert-Butoxy Group | Influence on Reactivity | Rationale |
| Electronic | Slight decrease in reaction rate | Electron-donating nature reduces the electrophilicity of the sulfur atom. |
| Steric | Minimal | The bulky group is located at the para-position, remote from the reaction center. |
Research on Reactivity with Diverse Nucleophilic Substrates
This compound reacts with a wide variety of nucleophiles, leading to the formation of important classes of organic compounds such as sulfonamides and sulfonate esters.
Formation of Sulfonamides with Nitrogen-Containing Nucleophiles: Mechanistic Insights
The reaction of this compound with primary and secondary amines is a common method for the synthesis of sulfonamides. The mechanism of this reaction is generally accepted to be a nucleophilic substitution at the sulfonyl center. ekb.eg
The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. A base, which can be a second equivalent of the amine or an added base like pyridine (B92270) or triethylamine, is required to neutralize the hydrogen chloride that is formed. ekb.eg The reaction is typically carried out in a suitable aprotic solvent.
The reactivity of the amine nucleophile plays a crucial role in the reaction rate. More basic and less sterically hindered amines generally react faster. The reaction with primary amines yields secondary sulfonamides, while secondary amines give tertiary sulfonamides.
Synthesis of Sulfonate Esters from Oxygen-Containing Nucleophiles: Mechanistic Exploration
The synthesis of sulfonate esters is achieved through the reaction of this compound with alcohols or phenols. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the hydroxyl group on the sulfonyl chloride. youtube.com
Similar to sulfonamide formation, this reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. The mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.com The reaction is generally efficient for primary and secondary alcohols. Tertiary alcohols may react slower due to steric hindrance. youtube.com
The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poorly leaving hydroxyl group into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions. pressbooks.pub
Exploration of Reactions with Carbon and Other Heteroatom Nucleophiles
While reactions with nitrogen and oxygen nucleophiles are the most common, this compound can also react with other nucleophiles.
Carbon Nucleophiles: Reactions with carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), can lead to the formation of sulfones. In this case, the carbanion attacks the sulfonyl chloride, displacing the chloride ion.
Sulfur Nucleophiles: Thiols can react with this compound in the presence of a base to form thiosulfonate esters.
Halide Nucleophiles: While chloride is the leaving group, exchange reactions with other halides, such as fluoride, can occur under specific conditions to yield the corresponding sulfonyl fluoride.
The table below provides a summary of the reactions of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product |
| Nitrogen | Primary Amine (R-NH₂) | Secondary Sulfonamide |
| Secondary Amine (R₂NH) | Tertiary Sulfonamide | |
| Oxygen | Alcohol (R-OH) | Sulfonate Ester |
| Phenol (B47542) (Ar-OH) | Sulfonate Ester | |
| Carbon | Grignard Reagent (R-MgBr) | Sulfone |
| Sulfur | Thiol (R-SH) | Thiosulfonate Ester |
Role of Catalysis and Reaction Modifiers in Mechanistic Control and Selectivity
Catalysis and the use of reaction modifiers are pivotal in directing the outcomes of reactions with this compound. These agents can alter reaction rates and favor specific pathways, enabling chemists to achieve desired products with high efficiency.
While specific studies on Lewis acid and Brønsted base catalysis in sulfonylation reactions using this compound are not extensively documented, the general principles of catalysis in reactions of arenesulfonyl chlorides can be applied. The tert-butoxy group, being strongly electron-donating, enhances the electron density on the benzene ring and influences the reactivity of the sulfonyl chloride group.
Lewis Acid Catalysis: Lewis acids are known to coordinate with the oxygen atoms of the sulfonyl group, thereby increasing the electrophilicity of the sulfur atom. This activation makes the sulfonyl chloride more susceptible to nucleophilic attack. In reactions such as Friedel-Crafts sulfonylation, a Lewis acid catalyst would facilitate the formation of a sulfonylium cation or a highly polarized complex, which then acts as the active electrophile. The electron-donating nature of the tert-butoxy group would stabilize this positively charged intermediate, potentially accelerating the reaction rate compared to unsubstituted benzenesulfonyl chloride.
Brønsted Base Catalysis: Brønsted bases, such as pyridine or triethylamine, typically play a role in reactions where a proton is generated, such as in the sulfonylation of alcohols or amines. The base acts as a scavenger for the liberated hydrochloric acid, driving the reaction to completion. In some instances, tertiary amines can also act as nucleophilic catalysts, forming a highly reactive sulfonylammonium intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine). The rate of formation and the reactivity of this intermediate would be influenced by the electronic nature of the substituent on the benzene ring. The electron-donating tert-butoxy group might slightly decrease the susceptibility of the sulfur atom to initial nucleophilic attack by the base compared to electron-withdrawn analogues.
The choice of solvent is a critical parameter in controlling the reaction rates and selectivity of sulfonylation reactions. Solvents can influence the stability of reactants, transition states, and intermediates through solvation. While detailed kinetic studies specifically for this compound are sparse, data from analogous compounds like 4-methoxybenzenesulfonyl chloride offer valuable insights into the expected solvent effects. The solvolysis of arenesulfonyl chlorides is a well-studied reaction that provides a model for understanding nucleophilic substitution at the sulfur center. These reactions are generally considered to proceed via an SN2-like mechanism. cdnsciencepub.combeilstein-journals.org
The rate of solvolysis of arenesulfonyl chlorides is influenced by both the solvent's ionizing power and its nucleophilicity. The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent parameters. The electron-donating tert-butoxy group is expected to have a significant effect on the thermodynamics of the transition state. For the closely related 4-methoxybenzenesulfonyl chloride, kinetic studies on its solvolysis in water have been conducted, providing activation parameters that highlight the electronic influence of the methoxy group. cdnsciencepub.com
Interactive Data Table: Activation Parameters for the Solvolysis of 4-Methoxybenzenesulfonyl Chloride in Water
| Parameter | Value |
| ΔG* (at 298 K) | 21.5 kcal/mol |
| ΔH | 16.2 kcal/mol |
| ΔS | -17.8 cal/mol·K |
| ΔCp* | -58 cal/mol·K |
Note: Data is for 4-methoxybenzenesulfonyl chloride, a structural analogue of this compound. Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides. cdnsciencepub.com
The negative entropy of activation (ΔS) is consistent with a bimolecular (SN2-type) mechanism where the transition state is more ordered than the reactants. cdnsciencepub.com The heat capacity of activation (ΔCp) provides further information about the solvation of the transition state. A novel explanation for the effect of the 4-methoxy group on ΔCp* involves a temperature-dependent water-solute interaction. cdnsciencepub.com It is reasonable to expect that the bulkier tert-butoxy group would exhibit similar, if not more pronounced, electronic effects, while also introducing greater steric hindrance around the reaction center.
Additives can also modulate the reactivity and selectivity. For example, the addition of salts can alter the ionic strength of the medium, which can affect the rates of reactions involving charged intermediates or transition states. In non-polar solvents, the addition of polar aprotics like DMF or DMSO can increase the solubility of reactants and influence the reaction pathway.
Applications of 4 Tert Butoxy Benzene 1 Sulfonyl Chloride in Advanced Organic Synthesis Research
Utility as a Versatile Sulfonylation Reagent in Complex Molecule Construction
The primary function of 4-(tert-butoxy)benzene-1-sulfonyl chloride is to introduce the 4-(tert-butoxy)benzenesulfonyl group onto nucleophilic centers, most commonly amines, to form stable sulfonamides. This reactivity is central to its application in constructing larger, more complex molecular systems.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Arylsulfonyl chlorides are consequently indispensable reagents in medicinal chemistry for the synthesis of these targets. While specific examples in the literature for this compound are still emerging, its close analogue, 4-(tert-butyl)benzene-1-sulfonyl chloride, is a documented reagent in the synthesis of pharmaceutical intermediates. sigmaaldrich.comgoogle.com For instance, the tert-butyl version is used to prepare intermediates for drugs targeting intestinal diseases and in the synthesis of molecules like 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine. sigmaaldrich.comgoogle.comsigmaaldrich.com
The this compound reagent offers analogous reactivity for the formation of the critical sulfonamide linkage. Research in this area leverages the reagent to construct molecular backbones that can be further elaborated into potential drug candidates. The key advantage of the tert-butoxy (B1229062) variant lies in the latent functionality of the ether group, which can be unmasked in a later synthetic step to reveal a phenol (B47542), allowing for further diversification of the molecular structure.
Table 1: Illustrative Sulfonylation for Pharmaceutical Building Blocks
| Reactant (Generic) | Reagent | Product | Significance in Research |
| Primary/Secondary Amine (R-NH₂) | This compound | 4-(Tert-butoxy)benzenesulfonamide | Formation of a stable sulfonamide linkage, a common motif in bioactive molecules. |
| Aniline Derivative | This compound | N-Aryl-4-(tert-butoxy)benzenesulfonamide | Creates complex aryl sulfonamides, which are key scaffolds for targeted therapeutic agents. |
| Heterocyclic Amine | This compound | N-Heterocyclic-4-(tert-butoxy)benzenesulfonamide | Introduces the sulfonyl group to heterocyclic systems, which are prevalent in medicinal chemistry. |
The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new avenues in materials science. mdpi.comresearchgate.netsciopen.com These materials are constructed from molecular building blocks ("linkers" or "struts") that self-assemble into extended, highly ordered structures. nih.govresearchgate.net The properties of the final framework—such as pore size, stability, and catalytic activity—are directly determined by the chemical nature of these linkers.
This compound serves as a valuable reagent for modifying these organic linkers prior to their incorporation into a framework. For example, a linker containing an amine group can be functionalized with the 4-(tert-butoxy)benzenesulfonyl group. This modification can influence the electronic properties and steric profile of the resulting framework. Furthermore, the tert-butoxy group acts as a masked phenol. Post-synthetic modification can be achieved by cleaving the tert-butyl group under acidic conditions, exposing a hydroxyl group within the framework's pores. This newly revealed functional group can then be used to coordinate metal ions, serve as a catalytic site, or be further functionalized, adding a layer of complexity and utility to the material.
Research into the Use of Sulfonyl Moieties Derived from the Compound as Protecting Groups
In multi-step organic synthesis, the protection of reactive functional groups is essential to prevent unwanted side reactions. bham.ac.uk The 4-(tert-butoxy)benzenesulfonyl group is an effective protecting group for amines, offering robust stability under a variety of reaction conditions while featuring a unique, two-stage deprotection capability.
Once installed as a sulfonamide, the 4-(tert-butoxy)benzenesulfonyl group is exceptionally stable to a wide range of reagents and reaction conditions, including basic, oxidative, and many reductive environments. This stability makes it a reliable protector for amine functionalities during complex synthetic sequences.
The key innovation of this protecting group lies in its deprotection strategy. The cleavage can be performed in two distinct ways, offering significant synthetic flexibility:
Selective Cleavage of the Tert-butyl Ether: The tert-butoxy group can be selectively removed under strong acidic conditions, such as with neat trifluoroacetic acid (TFA). This reaction cleaves the ether linkage, converting the protecting group into a 4-hydroxybenzenesulfonyl moiety while leaving the sulfonamide bond intact. This unmasks a phenolic hydroxyl group that can be used in subsequent reactions.
Complete Cleavage of the Sulfonamide: Removal of the entire arylsulfonyl group to regenerate the free amine is more challenging, typically requiring harsh reductive conditions (e.g., dissolving metal reduction). This high stability allows for the selective removal of other, more labile protecting groups in its presence.
Table 2: Deprotection Strategies for the 4-(Tert-butoxy)benzenesulfonyl Group
| Protecting Group Stage | Reagents | Resulting Structure | Notes on Selectivity |
| 4-(Tert-butoxy)benzenesulfonamide | Trifluoroacetic Acid (TFA) | 4-Hydroxybenzenesulfonamide | Cleaves the tert-butyl ether bond selectively. The sulfonamide linkage remains. |
| 4-Hydroxybenzenesulfonamide | Strong reducing agents (e.g., Na/NH₃, SmI₂) | Free Amine | Cleaves the N-S bond. Conditions are harsh and not compatible with many functional groups. |
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. bham.ac.uknih.gov The unique deprotection characteristics of the 4-(tert-butoxy)benzenesulfonyl group enable its use in sophisticated orthogonal schemes.
A notable example is its use alongside the tert-butyloxycarbonyl (Boc) group, another acid-labile amine protecting group. biosynth.comfishersci.co.uk While both groups are cleaved by acid, they exhibit different sensitivities. The Boc group is typically removed under milder acidic conditions (e.g., 20-50% TFA in a solvent like dichloromethane), whereas the cleavage of the aryl tert-butyl ether of the sulfonamide requires stronger conditions (e.g., 100% TFA). mdpi.comrsc.org This differential reactivity allows for a "quasi-orthogonal" approach:
A molecule containing both a Boc-protected amine and a 4-(tert-butoxy)benzenesulfonyl-protected amine can be treated with mild acid to selectively deprotect the Boc-amine.
The newly freed amine can undergo further chemical transformation.
In a subsequent step, the tert-butyl group on the sulfonamide can be removed with stronger acid, or the entire sulfonyl group can be removed under reductive conditions, leaving the rest of the molecule untouched.
This strategy provides chemists with precise control over the sequence of reactions in the synthesis of complex molecules like peptides and other natural products. ub.edu
Precursor in the Synthesis of Novel Heterocyclic and Chiral Compounds
Beyond its roles in sulfonylation and protection, this compound is also a valuable starting material for constructing novel heterocyclic and chiral molecules.
The sulfonamide linkage formed by this reagent can serve as a key component in cyclization reactions. For instance, an N-sulfonylated amine can be designed with another reactive group elsewhere in its carbon chain. Under appropriate conditions, an intramolecular reaction can be induced to form a nitrogen-containing heterocyclic ring, a structural motif common in natural products and pharmaceuticals.
In the field of asymmetric synthesis, the reagent can be used to create chiral auxiliaries. Reaction of this compound with a readily available chiral amine or alcohol produces a chiral sulfonamide or sulfonate ester. The bulky and electronically defined nature of this appended group can then direct the stereochemical outcome of a subsequent reaction at a different site on the molecule. nih.govresearchgate.net After guiding the formation of the desired stereocenter, the sulfonyl auxiliary can be cleaved. While the use of sulfinamides is more common for this purpose, the principle extends to sulfonyl-based strategies, offering another tool for the enantioselective synthesis of complex chiral targets. ntu.edu.sgacs.org
Development of Sulfonamide-Derived Heterocycles in Synthetic Methodologies
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. Sulfonamides, which can be readily prepared from sulfonyl chlorides such as this compound, are versatile intermediates in the construction of these cyclic systems. The general methodology involves a two-step process: sulfonamide formation followed by a cyclization reaction.
First, this compound would be reacted with a primary or secondary amine that contains an additional functional group. This reaction, typically conducted in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-substituted 4-(tert-butoxy)benzenesulfonamide.
The subsequent step is an intramolecular cyclization to form the heterocycle. The nature of this cyclization depends on the functional groups present in the amine precursor. For example, if the amine contains a strategically positioned hydroxyl, carboxyl, or another nucleophilic group, this group can be induced to attack an electrophilic site within the molecule, leading to ring closure. The sulfonamide nitrogen itself can also act as a nucleophile in cyclization reactions. These synthetic strategies allow for the creation of a diverse range of nitrogen-containing heterocycles, which are of significant interest in drug discovery.
Application in Asymmetric Synthesis Approaches for Chiral Induction
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral sulfinamides and sulfonamides are valuable tools and targets in this field. nih.gov In principle, this compound can be utilized in asymmetric synthesis in several ways, primarily through its reaction with chiral amines or alcohols.
One common approach is the use of a chiral auxiliary. In this method, the 4-(tert-butoxy)benzenesulfonyl group would be attached to a chiral amine or alcohol. The inherent chirality of the auxiliary can then direct the stereochemical outcome of a subsequent reaction on another part of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the 4-(tert-butoxy)benzenesulfonyl auxiliary can be cleaved and removed.
Another strategy involves the direct synthesis of chiral sulfonamides or related chiral sulfinyl compounds. acs.org For instance, reacting this compound with a chiral amine can produce a diastereomeric mixture of sulfonamides if the sulfur atom becomes a chiral center. While separation of these diastereomers can be challenging, this route provides access to enantiomerically pure sulfonamides. More advanced methods utilize chiral catalysts to control the stereoselectivity of reactions involving sulfonyl chlorides or their derivatives, aiming to produce a single enantiomer in high yield and enantiomeric excess. ntu.edu.sg However, specific examples detailing the successful use of the 4-(tert-butoxy)benzenesulfonyl moiety for high chiral induction were not found. Research has shown that reacting sulfonyl chlorides with chiral amines does not always result in significant diastereoselection without a carefully optimized system. nih.gov
Advanced Characterization and Theoretical Methodologies in Research on 4 Tert Butoxy Benzene 1 Sulfonyl Chloride
Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Mechanistic Elucidation in Research
Modern analytical techniques are indispensable for gaining deep insights into the chemical transformations involving 4-(tert-butoxy)benzene-1-sulfonyl chloride. In-situ monitoring and detailed analysis of reaction mixtures provide a wealth of information that is critical for process optimization and understanding reaction pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for real-time, in-situ monitoring of reactions involving sulfonyl chlorides. researchgate.net Techniques like FlowNMR allow for the continuous analysis of reaction mixtures, providing kinetic data and insights into the formation and consumption of reactants, intermediates, and products. researchgate.netresearchgate.net For instance, the progress of a reaction can be tracked by integrating the characteristic peaks of this compound and its derivatives over time.
¹H NMR and ¹³C NMR spectroscopy are routinely employed for the structural confirmation of the final products. The chemical shifts, multiplicities, and coupling constants provide unambiguous evidence of the molecular structure. While specific NMR data for this compound is not detailed in the provided search results, general procedures for characterizing sulfonyl chlorides by NMR are well-established. rsc.org For example, the aromatic protons of the benzene (B151609) ring and the protons of the tert-butyl group would exhibit characteristic signals, allowing for the confirmation of the compound's identity and purity. rsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for a Substituted Benzenesulfonyl Chloride Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.50-7.57 | dd | 132.2, 134.9, 135.7, 139.1 |
| Data is illustrative and based on a related sulfonyl chloride compound. |
This table is interactive. Click on the headers to sort.
The development of benchtop NMR systems has further democratized the use of this technique for routine reaction monitoring. rsc.org Stopped-flow benchtop NMR, for example, allows for the convenient acquisition of quantitative data for reactions that may be difficult to monitor by other means. rsc.org
Mass spectrometry (MS) is an invaluable technique for identifying transient reaction intermediates and elucidating reaction pathways. By coupling MS with rapid mixing techniques, it is possible to detect short-lived species, providing direct evidence for proposed mechanisms. purdue.edu In the context of reactions involving this compound, MS can be used to identify key intermediates, such as tetrahedral intermediates formed during nucleophilic substitution reactions. purdue.edu
Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the nature of the intermediates and the reaction conditions. rsc.org Tandem mass spectrometry (MS/MS) can further provide structural information about the detected intermediates through fragmentation analysis. For example, in the synthesis of sulfonyl chlorides from thiols, GC-MS analysis has been used to confirm the presence of reaction intermediates like S-phenyl benzenesulfonothioate. researchgate.net
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods.
HPLC is a versatile technique for separating and quantifying the components of a mixture. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often employed for the analysis of organic compounds like sulfonyl chlorides. researchgate.net The purity of a sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks. A patent for the production of high-purity 4-tert-butylbenzenesulfonyl chloride highlights the importance of removing impurities, which can be monitored by such chromatographic methods. google.com
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. sigmaaldrich.com This technique is particularly useful for analyzing volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. sigmaaldrich.com GC-MS is widely used for the determination of amines as their benzenesulfonyl chloride derivatives, showcasing the utility of this method in analyzing reactions involving sulfonyl chlorides. sigmaaldrich.com
Table 2: Comparison of Chromatographic Techniques for Purity Assessment
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination of non-volatile and thermally labile compounds. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires appropriate solvents. |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass detection. | Analysis of volatile and thermally stable compounds, identification of unknown impurities. | High sensitivity and specificity, provides structural information. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
This table is interactive. Users can sort the columns to compare the techniques.
Computational and Quantum Chemical Studies on Reactivity and Structure
Theoretical and computational methods provide a powerful complement to experimental studies, offering insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound at an atomic level.
Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic properties and reaction mechanisms of organic molecules. mdpi.comresearchgate.net DFT calculations can provide valuable information about the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. This information is crucial for understanding its reactivity towards various nucleophiles and electrophiles.
Furthermore, DFT can be used to calculate the energetics of reaction pathways, including the structures and energies of transition states and intermediates. mdpi.com This allows for the prediction of the most favorable reaction mechanism and the identification of the rate-determining step. For instance, DFT studies on related sulfonamide derivatives have been used to elucidate their electronic and geometric parameters, providing insights into their biological activity. mdpi.com
Table 3: Key Parameters from a Representative DFT Study on a Related Molecule
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.1 D | Provides information about the polarity of the molecule. |
| Data is illustrative and based on general knowledge of DFT calculations on similar aromatic sulfonyl compounds. |
This table is interactive. Click on the headers to sort.
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound. The orientation of the sulfonyl chloride group with respect to the benzene ring can significantly influence its reactivity. unlp.edu.ar X-ray diffraction studies on similar molecules, like 4-methyl benzenesulfonyl chloride, have shown that the dihedral angle between the benzene ring and the Cl-S-C plane is a key structural parameter. unlp.edu.ar
Molecular dynamics simulations can predict the preferred conformations of the molecule in different solvent environments and at various temperatures. This information is valuable for understanding how the molecule's shape affects its interactions with other reactants. Furthermore, molecular modeling can be used to predict reactivity by simulating the approach of a reactant to the sulfonyl chloride group and calculating the interaction energies. Such simulations have been used to predict the cytotoxic activity of related compounds by docking them into the active sites of enzymes. rasayanjournal.co.in
Transition State Analysis and Reaction Barrier Calculations for Mechanistic Insights
Theoretical and computational methodologies are pivotal in elucidating the intricate mechanistic details of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify and characterize transition states, calculate reaction energy barriers (activation energies), and thereby gain profound insights into the reaction pathways. For arenesulfonyl chlorides, including the title compound, these studies have been instrumental in distinguishing between possible mechanisms, such as a concerted SN2-type process or a stepwise addition-elimination pathway.
Computational investigations, primarily using Density Functional Theory (DFT), have been applied to analogous substituted arenesulfonyl chlorides to model their reactivity. A key area of focus has been the nucleophilic substitution at the sulfur center, a fundamental reaction type for this class of compounds.
One of the most well-studied analogous reactions is the identity chloride-chloride exchange in a series of variously substituted arenesulfonyl chlorides. mdpi.comnih.gov These studies, combining experimental kinetics with DFT calculations, have shown that for a range of meta- and para-substituted arenesulfonyl chlorides, the reaction proceeds through a single transition state, which is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comnih.govnih.gov This contrasts with the stepwise addition-elimination mechanism that would involve a stable intermediate. mdpi.comnih.gov
The transition state for this SN2 reaction at the sulfur atom is typically a trigonal bipyramidal (TBP) structure. beilstein-journals.org In this geometry, the central sulfur atom is hypercoordinate, with the incoming nucleophile and the leaving chloride ion occupying the two axial positions, and the two oxygen atoms and the aryl group situated in the equatorial plane.
The electronic nature of the substituent on the benzene ring significantly influences the stability of this transition state and, consequently, the height of the reaction energy barrier. Kinetic studies on substituted benzenesulfonyl chlorides have demonstrated a clear Hammett correlation. For the chloride exchange reaction, a positive Hammett ρ-value of +2.02 was determined, indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. mdpi.comnih.govdntb.gov.ua
This observation is rationalized by the buildup of negative charge on the sulfur atom and the axial ligands in the TBP transition state. Electron-withdrawing groups help to delocalize and stabilize this increased negative charge, thus lowering the energy of the transition state and reducing the activation barrier. Conversely, electron-donating groups destabilize this state, leading to a higher reaction barrier.
For this compound, the para-tert-butoxy group is a strong electron-donating group due to its +R (resonance) and +I (inductive) effects. Based on the established Hammett correlation, this substituent is expected to increase the electron density at the sulfonyl sulfur center. This increased electron density will destabilize the negatively charged SN2 transition state, leading to a higher activation energy barrier for nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
The table below summarizes the expected electronic effect of the tert-butoxy (B1229062) group on the transition state and reaction barrier for a typical SN2 reaction, in comparison to other substituents.
| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Expected Effect on Transition State Stability | Predicted Effect on Reaction Rate Barrier |
|---|---|---|---|---|
| -NO2 | +0.78 | Strongly Electron-Withdrawing | Stabilizing | Lower |
| -Cl | +0.23 | Weakly Electron-Withdrawing | Slightly Stabilizing | Slightly Lower |
| -H | 0.00 | Neutral (Reference) | Reference | Reference |
| -CH3 | -0.17 | Electron-Donating | Destabilizing | Higher |
| -OCH3 | -0.27 | Strongly Electron-Donating | Strongly Destabilizing | Higher |
| -OC(CH3)3 | -0.31 | Strongly Electron-Donating | Strongly Destabilizing | Higher |
Note: Hammett constants are representative values and can vary slightly depending on the reaction and conditions. The value for -OC(CH3)3 is provided for context based on its known electronic properties.
DFT calculations allow for the precise determination of key geometric parameters of the transition state. For a nucleophilic attack on an arenesulfonyl chloride, this includes the lengths of the forming bond (Nucleophile---S) and the breaking bond (S---Cl) in the axial positions of the TBP structure. The table below illustrates hypothetical, yet representative, data that would be derived from such a computational study on this compound, compared to the unsubstituted analog.
| Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State Bond Length (Nu---S) (Å) | Transition State Bond Length (S---Cl) (Å) |
|---|---|---|---|---|
| Benzenesulfonyl chloride | DFT (e.g., B3LYP/6-311+G(d,p)) | Ea (ref) | ~2.4 - 2.6 | ~2.5 - 2.7 |
| This compound | DFT (e.g., B3LYP/6-311+G(d,p)) | > Ea (ref) | Slightly longer than reference | Slightly shorter than reference |
The predicted increase in the activation energy for the tert-butoxy substituted compound reflects its lower reactivity towards nucleophiles in an SN2 pathway. The slightly longer incoming nucleophile-sulfur bond and shorter sulfur-chlorine bond in the transition state would suggest a more "reactant-like" transition state, which is consistent with the Hammond postulate for a higher energy, less stable transition state.
Future Research Directions and Emerging Trends in 4 Tert Butoxy Benzene 1 Sulfonyl Chloride Chemistry
Exploration of Novel Reaction Architectures and Green Synthetic Methodologies
The synthesis of aryl sulfonyl chlorides, including 4-(tert-butoxy)benzene-1-sulfonyl chloride, has traditionally relied on methods that are effective but pose environmental and safety challenges. The future of its synthesis lies in the adoption of novel and green methodologies that prioritize sustainability, safety, and efficiency.
Current research is moving away from stoichiometric and often harsh reagents like chlorosulfonic acid and phosphorus oxychloride. Emerging strategies focus on catalytic systems and environmentally benign oxidants. One promising area is the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of sulfur-containing precursors like S-alkylisothiourea salts. thieme-connect.comorganic-chemistry.orgresearchgate.net This method is advantageous because it proceeds under mild conditions, and the succinimide (B58015) byproduct can be recovered and re-chlorinated, creating a sustainable loop. thieme-connect.comorganic-chemistry.org
Further greening of the synthesis can be achieved by using simple and safe oxidants in aqueous media. Methodologies employing bleach (sodium hypochlorite) or Oxone in water for the oxyhalogenation of thiols and disulfides represent a significant step forward in sustainable chemistry. organic-chemistry.orgrsc.org Additionally, photocatalytic methods are emerging as a powerful tool. The use of heterogeneous photocatalysts can mediate the synthesis of sulfonyl chlorides from precursors like aryldiazonium salts under visible light and at room temperature, offering a transition-metal-free and mild alternative to classical methods like the Sandmeyer reaction. acs.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides
| Methodology | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Chlorosulfonic Acid, Thionyl Chloride, POCl₃ | High reactivity, well-established | Harsh conditions, corrosive, hazardous byproducts |
| NCS-mediated | N-Chlorosuccinimide (NCS) | Mild conditions, byproduct can be recycled | Requires stoichiometric NCS |
| Aqueous Oxidation | Bleach (NaOCl), Oxone | Uses water as solvent, inexpensive reagents | Substrate scope can be limited |
| Photocatalytic | Heterogeneous Photocatalyst, Light | Mild conditions, sustainable energy source | Requires specialized equipment, catalyst development |
Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Research
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more consistent, and scalable processes. Flow chemistry is particularly well-suited for the synthesis of aryl sulfonyl chlorides, a class of reactions often characterized by strong exotherms and the use of hazardous reagents. mdpi.comrsc.org
Integrating the synthesis of this compound into automated flow chemistry platforms offers numerous advantages. Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, mitigating the risk of thermal runaway associated with chlorosulfonation reactions. mdpi.comrsc.org This enhanced safety profile is critical when handling highly corrosive reagents like chlorosulfonic acid. mdpi.com
Automated systems utilizing continuous stirred-tank reactors (CSTRs) coupled with real-time monitoring and feedback control loops can significantly improve process reliability and consistency. mdpi.comresearchgate.net Such platforms lead to higher spacetime yields compared to conventional batch processes, enabling the production of multi-hundred-gram quantities on a laboratory scale, which is crucial for scalable research and development. mdpi.comdntb.gov.ua Future research will focus on optimizing reaction conditions within these continuous systems and developing robust, fully automated protocols for the on-demand synthesis of this compound and its derivatives. researchgate.netrsc.org
Table 2: Batch vs. Flow Chemistry for Aryl Sulfonyl Chloride Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, enhanced safety |
| Scalability | Challenging, requires reactor redesign | Straightforward, by extending run time |
| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |
| Consistency | Batch-to-batch variability | High reproducibility and consistency |
| Spacetime Yield | Generally lower | Significantly higher |
Potential in Advanced Materials Science Precursor Research for Chemical Transformations
The dual functionality of this compound makes it an attractive precursor for advanced materials. The sulfonyl chloride group serves as a highly reactive handle for covalently attaching the molecule to polymer backbones or surfaces through the formation of stable sulfonamide or sulfonate ester linkages. molport.com
An emerging area of research is the postsynthetic modification (PSM) of porous crystalline materials like Metal-Organic Frameworks (MOFs). Sulfonyl chlorides have been successfully used to functionalize MOFs containing amino or sulfonic acid groups, thereby introducing new chemical properties into the porous structure. rsc.org this compound could be used in a similar fashion to introduce bulky tert-butoxy (B1229062) groups, which could tune the porosity and surface chemistry of the material for specific applications in gas storage or catalysis.
Furthermore, the tert-butoxy group can function as a thermally labile protecting group. A polymer functionalized with 4-(tert-butoxy)phenylsulfonyl moieties could be processed and subsequently heated to cleave the tert-butyl group, yielding a functional polymer with phenolic hydroxyl groups. This strategy is valuable in the development of materials for electronics and lithography, where such chemical transformations are used to alter solubility and reactivity. Future work will likely explore the synthesis of novel monomers and polymers derived from this compound for applications in specialty coatings, membranes, and electronic materials.
Table 3: Potential Applications in Materials Science
| Application Area | Role of this compound | Resulting Material Feature |
|---|---|---|
| Polymer Modification | Reactive agent to functionalize existing polymers. | Introduction of bulky side groups, altered solubility. |
| MOF Functionalization | Post-synthetic modification reagent. | Tuned pore size and surface chemistry. |
| Advanced Photoresists | Monomer precursor for chemically amplified resists. | Thermal deprotection yields polar phenolic groups. |
| Specialty Membranes | Building block for polymers used in separation. | Controlled hydrophobicity and chemical resistance. |
Bio-orthogonal Chemistry and Chemoproteomics Applications: Studies of Chemical Reactivity in Complex Systems
Bio-orthogonal chemistry involves chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. acs.org The electrophilic nature of the sulfonyl chloride group makes it a candidate for developing chemical probes for chemoproteomics, a field that studies the interactions of small molecules with proteins on a proteome-wide scale.
While related compounds like sulfonyl fluorides (SuFEx) and sulfonyl-triazoles (SuTEx) have been more extensively studied as covalent probes, this compound represents an unexplored scaffold. nih.govrsc.orgresearchgate.net It has the potential to react covalently with nucleophilic amino acid residues such as tyrosine, lysine, and serine, enabling its use in activity-based protein profiling (ABPP) to identify novel drug targets or map protein-ligand interactions. nih.govresearchgate.net The bulky tert-butoxy group could influence protein binding specificity or modulate the probe's physicochemical properties, such as cell permeability.
Another emerging trend is the "click-to-release" strategy for targeted drug delivery, where a bio-orthogonal reaction triggers the cleavage of a linker to release an active molecule. nih.govrsc.org While the sulfonamide bond formed from a sulfonyl chloride is generally stable, future research could focus on designing novel sulfonamide linkers derived from this compound that can be cleaved by a specific bio-orthogonal trigger. This would enable the targeted release of therapeutic sulfonamides or other payloads in a spatially and temporally controlled manner. nih.govrsc.org The development of such probes and release systems based on this scaffold is a promising direction for advancing chemical biology and medicine.
Table 4: Potential Bio-orthogonal and Chemoproteomic Applications
| Application | Mechanism of Action | Potential Nucleophilic Targets (Amino Acids) |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Covalent modification of active site residues. | Tyrosine, Lysine, Serine, Threonine |
| Covalent Ligand Discovery | Irreversible binding to a target protein. | Cysteine, Histidine, Tyrosine |
| Prodrug/Probe Linker | Forms a stable sulfonamide bond for later cleavage. | Primary/secondary amines on biomolecules or drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
